Triisopropyl phosphate is an alkyl phosphate commonly found in petroleum and crude oil products.
Triisopropyl phosphate
CAS No.: 513-02-0
Cat. No.: VC1650427
Molecular Formula: C9H21O4P
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 513-02-0 |
|---|---|
| Molecular Formula | C9H21O4P |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | tripropan-2-yl phosphate |
| Standard InChI | InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3 |
| Standard InChI Key | OXFUXNFMHFCELM-UHFFFAOYSA-N |
| SMILES | CC(C)OP(=O)(OC(C)C)OC(C)C |
| Canonical SMILES | CC(C)OP(=O)(OC(C)C)OC(C)C |
| Boiling Point | 219.0 °C |
Introduction
Chemical Properties
Triisopropyl phosphate features a central phosphorus atom bonded to four oxygen atoms, with three of these oxygen atoms further connected to isopropyl groups. The compound is classified as a phosphate ester and exhibits chemical behavior typical of organophosphorus compounds.
Table 1: Chemical Identifiers of Triisopropyl phosphate
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₂₁O₄P |
| CAS Number | 513-02-0 |
| EC Number | 208-150-0 |
| IUPAC Name | Tris(1-methylethyl) phosphate |
| InChIKey | OXFUXNFMHFCELM-UHFFFAOYSA-N |
| Molecular Weight | 224.2344 g/mol |
The molecule contains a phosphorus atom in its highest oxidation state (+5), making it relatively stable compared to some other phosphorus compounds . At the molecular level, the compound's structure allows it to interact with various substances, contributing to its versatility in chemical applications.
Physical Properties
Triisopropyl phosphate exists as a colorless liquid under standard conditions. Its physical properties contribute significantly to its industrial utility and handling requirements.
Table 2: Physical Properties of Triisopropyl phosphate
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Melting Point | -93°C |
| Boiling Point | 110.6°C |
| Flash Point | 4°C (40°F) |
| Vapor Pressure | Low |
| Water Solubility | Poor |
| Density | Not specified in available literature |
The compound's low melting point and moderate boiling point, combined with its poor water solubility, influence its behavior in various applications and environmental contexts . The relatively low flash point of 4°C indicates that the compound is highly flammable, necessitating appropriate safety measures during handling and storage .
Chemical Reactions
Triisopropyl phosphate participates in various chemical reactions characteristic of organophosphorus compounds:
Hydrolysis
Under acidic or basic conditions, Triisopropyl phosphate undergoes hydrolysis to form phosphoric acid and isopropyl alcohol:
[(CH₃)₂CHO]₃PO + 3H₂O → H₃PO₄ + 3(CH₃)₂CHOH
The rate of hydrolysis depends on pH, temperature, and catalyst presence.
Oxidation
Though already in a high oxidation state, the phosphorus center can participate in oxidation reactions under specific conditions, potentially forming different phosphate derivatives.
Substitution
The isopropyl groups in Triisopropyl phosphate can be replaced by other groups in substitution reactions, allowing for the synthesis of mixed phosphate esters.
Biochemical Interactions
It has been observed that organophosphorus compounds like Triisopropyl phosphate can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes. This property may contribute to both its applications in biochemical research and its toxicological considerations.
Applications
Triisopropyl phosphate finds utility across several fields due to its unique chemical and physical properties:
Industrial Applications
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Flame Retardant: The compound serves as an effective flame retardant in various materials including plastics and textiles.
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Plasticizer: It functions as a plasticizer in the production of coatings, adhesives, and plastic materials.
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Solvent: Its solvent properties make it useful in various chemical processes.
Analytical Chemistry
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Reference Standard: Triisopropyl phosphate serves as an analytical reference standard for the quantification of analytes in petroleum samples and crude oil using two-dimensional gas chromatography techniques .
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Analytical Reagent: The compound is utilized in specific analytical procedures requiring phosphate esters .
Research and Development
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Biochemical Assays: It functions as a reagent in various biochemical assays and experiments.
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Pharmaceutical Synthesis: The compound serves as an intermediate in the synthesis of certain pharmaceutical compounds.
The compound's heat resistance and antioxidant capabilities make it particularly suitable for high-temperature applications and environments where oxidative stability is required.
| Parameter | Classification |
|---|---|
| GHS Symbols | GHS02 (Flammable), GHS07 (Harmful/Irritant), GHS09 (Environmental hazard) |
| Signal Word | Warning |
| Hazard Statements | H226, H315, H319, H335, H400 |
| Precautionary Statements | P210, P233, P240, P273, P303+P361+P353, P305+P351+P338 |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | 10, 36/37/38, 50 |
| Safety Statements | 16, 26, 36, 61 |
| WGK Germany | 3 (Severe hazard to waters) |
The flash point of 4°C indicates high flammability, requiring appropriate handling procedures and storage conditions . The compound may cause irritation to skin, eyes, and respiratory system, as indicated by the irritant classification and relevant hazard statements .
Environmental considerations are highlighted by the GHS09 symbol and the WGK Germany classification of 3, suggesting significant potential for environmental harm, particularly to aquatic systems .
Comparison with Similar Compounds
Triisopropyl phosphate belongs to a family of organophosphorus compounds, each with distinct properties and applications:
Table 4: Comparison of Triisopropyl phosphate with Related Compounds
| Compound | Chemical Formula | Key Differences | Primary Applications |
|---|---|---|---|
| Triisopropyl phosphate | C₉H₂₁O₄P | Branched isopropyl groups | Flame retardant, plasticizer, analytical reference |
| Tripropyl phosphate | C₉H₂₁O₄P | Straight-chain propyl groups | Similar applications but different physical properties |
| Tributyl phosphate | C₁₂H₂₇O₄P | Longer carbon chains (butyl groups) | Extractant for metals, hydraulic fluid component |
| Triethyl phosphate | C₆H₁₅O₄P | Shorter carbon chains (ethyl groups) | Intermediate in chemical synthesis |
| Triisopropyl phosphite | C₉H₂₁O₃P | One less oxygen atom, different oxidation state | Ligand in organometallic chemistry, reducing agent |
The branched structure of the isopropyl groups in Triisopropyl phosphate contributes to its unique properties compared to straight-chain analogues . The phosphate esters (containing P=O) generally exhibit different reactivity patterns than phosphite esters (containing P-O) like Triisopropyl phosphite .
Research Findings and Current Developments
Recent research on Triisopropyl phosphate has focused primarily on its analytical applications and environmental impact:
Analytical Applications
The compound serves as an important analytical reference standard for the quantification of analytes in petroleum samples and crude oil products using advanced analytical techniques such as two-dimensional gas chromatography . This application leverages its stable chemical structure and consistent chromatographic behavior.
Synthesis Optimization
Research has led to optimized synthesis protocols achieving high purity (≥99.5%) and excellent yield (97%), as evidenced by the detailed synthesis procedure described in the literature . These advancements contribute to more efficient industrial production.
Structure-Property Relationships
Investigations into the relationship between molecular structure and physical properties of phosphate esters have included Triisopropyl phosphate as a model compound, contributing to a deeper understanding of how the branched isopropyl groups influence its behavior compared to linear-chain phosphates .
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